Product packaging for ARPHAMENINE A(Cat. No.:CAS No. 144110-37-2)

ARPHAMENINE A

Cat. No.: B1147482
CAS No.: 144110-37-2
M. Wt: 738.85
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Natural Product Chemistry and Biomedical Research

Natural product chemistry is a foundational science that involves the isolation, structure elucidation, and synthesis of chemical substances produced by living organisms. For centuries, humans have utilized natural products from plants, animals, and microorganisms to treat a variety of illnesses and injuries. wiley-vch.denih.gov These compounds represent a vast and unparalleled source of chemical diversity, often featuring complex three-dimensional structures and unique molecular scaffolds that are largely absent from synthetic chemical libraries. wiley-vch.de This structural novelty makes natural products particularly effective as modulators of biological functions, allowing them to interact with a wide array of enzymes and receptors. wiley-vch.de

In the context of biomedical research and drug discovery, the contribution of natural products is substantial. A significant percentage of medicines approved by the U.S. Food and Drug Administration (FDA) are either natural products or compounds derived directly from them. wiley-vch.de Despite a period where focus shifted towards combinatorial chemistry, the limitations of purely synthetic libraries have led to a renewed appreciation for nature as a source of lead compounds. wiley-vch.de The search for novel, effective, and readily available enzyme inhibitors from natural sources remains a critical effort in research organizations worldwide, as these molecules provide excellent templates for developing new drugs to combat a wide range of human diseases. taylorfrancis.com

Historical Context of Enzyme Inhibitor Discovery in Natural Products

The use of enzyme inhibitors from nature dates back to ancient times, with early examples including the use of potent toxins in arrow poisons to induce paralysis in prey. researchgate.net The modern era of drug discovery, however, was revolutionized by the discovery of penicillin by Alexander Fleming in 1929 from the fungus Penicillium notatum. nih.gov This landmark discovery ushered in the "Golden Age of Antibiotics" and firmly established that microbial metabolites could serve as powerful therapeutic agents, often by inhibiting essential enzymes in pathogenic bacteria. nih.gov

Since then, numerous other natural products have been identified as potent and specific enzyme inhibitors, forming the basis for important clinical therapies. For instance, Teprotide, a peptide isolated from the venom of the Brazilian pit viper (Bothrops jararaca), was the lead compound for the development of angiotensin-converting enzyme (ACE) inhibitors used to treat hypertension. wiley-vch.de Similarly, Galanthamine, an alkaloid from the snowdrop plant (Galanthus nivalis), is an established anticholinesterase drug for managing Alzheimer's disease. wiley-vch.de In the realm of aminopeptidase (B13392206) inhibitors, natural products like Bestatin (B1682670) and Amastatin have been instrumental as research tools and lead structures. scbt.comacs.org This history underscores the proven success of exploring nature to find molecules that can precisely modulate enzyme activity for therapeutic benefit.

Significance of ARPHAMENINE A within Aminopeptidase Research

This compound is a natural product that holds a significant place in the study of aminopeptidases. It was first discovered and isolated from the Gram-negative bacterium Chromobacterium violaceum as a potent and specific inhibitor of Aminopeptidase B (AP-B). medchemexpress.commdpi.comnih.gov Aminopeptidase B is a metalloexopeptidase that plays a specific role in protein and peptide metabolism by selectively cleaving basic amino acid residues, namely Arginine (Arg) and Lysine (B10760008) (Lys), from the N-terminus of peptide chains. acs.orgbiologists.com

The discovery of this compound provided researchers with a powerful chemical tool to investigate the physiological and pathological roles of Aminopeptidase B. Structurally, this compound is a pseudopeptide, meaning it contains a non-standard bond; in this case, a ketomethylene group replaces a typical peptide bond, a feature that contributes to its inhibitory activity. mdpi.comnih.gov Its high specificity allows for the targeted inhibition of AP-B, enabling studies on the enzyme's involvement in various biological processes without broadly affecting other peptidases. acs.org

Research utilizing this compound has been crucial in elucidating the function of AP-B in contexts such as the processing of neuropeptides and prohormones, the turnover of angiotensin peptides in cardiac tissue, and its potential as a therapeutic target for parasitic diseases like Trypanosoma brucei. acs.orgasm.orgoup.com The compound's ability to inhibit AP-B has also been explored in relation to its effects on collagen production in cardiac fibroblasts, highlighting the enzyme's role in tissue remodeling. researchgate.net Therefore, this compound is not just a natural compound but a key research reagent that has significantly advanced the understanding of a specific and important class of enzymes.

Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (2R,5S)-5-amino-2-benzyl-8-(diaminomethylideneamino)-4-oxooctanoic acid ontosight.ai
Molecular Formula C16H24N4O3 naturalproducts.net
Heavy Atom Count 23 naturalproducts.net
Aromatic Ring Count 1 naturalproducts.net
Rotatable Bond Count 10 naturalproducts.net
Hydrogen Bond Donors 4 naturalproducts.net
Hydrogen Bond Acceptors 4 naturalproducts.net

Properties

CAS No.

144110-37-2

Molecular Formula

C32H50N8O10S

Molecular Weight

738.85

Origin of Product

United States

Discovery and Origin of Arphamenine a

Advanced Spectroscopic Characterization

Spectroscopic methods have been instrumental in piecing together the molecular architecture of Arphamenine A.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. While a complete, publicly available spectral dataset for this compound is not readily found in the primary literature, analysis of related compounds and biosynthetic precursors provides significant insights into its expected spectral features.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the molecular formula of this compound.

Spectroscopic Data for this compound (Predicted/Inferred)
¹H NMR
¹³C NMR
Mass Spectrometry

Determination of Absolute Stereochemistry

The three-dimensional arrangement of atoms in a molecule, known as its stereochemistry, is crucial for its biological activity. This compound possesses chiral centers, meaning it can exist as different stereoisomers. While specific studies detailing the definitive assignment of the absolute stereochemistry of this compound are not widely available, the biosynthesis from L-arginine and L-phenylalanine strongly suggests a specific stereochemical configuration. nih.gov The absolute configuration of the closely related Arphamenine B is reported as (2R,5S), providing a likely stereochemical model for this compound. moleculardepot.com

Comparison with Related Natural Products (e.g., ARPHAMENINE B)

This compound belongs to a family of related natural products, with Arphamenine B being its closest analogue. The primary structural difference between these two compounds lies in the aromatic amino acid precursor incorporated during their biosynthesis. nih.gov

FeatureThis compoundArphamenine B
Precursor Amino Acid L-PhenylalanineL-Tyrosine
Structural Difference A phenyl groupA p-hydroxyphenyl group

This seemingly minor difference, the presence of a hydroxyl group on the phenyl ring in Arphamenine B, can have significant implications for the biological activity of the molecule.

Elucidation of the Biosynthetic Pathway of Arphamenine a

Identification of Primary Biosynthetic Precursors

Early biosynthetic studies were crucial in identifying the fundamental building blocks required for the synthesis of Arphamenine A. Through feeding experiments with isotopically labeled compounds, researchers have definitively established the primary precursors of this molecule.

The biosynthesis of this compound is derived from three key precursors:

Acetic acid

L-arginine

L-phenylalanine targetmol.comnih.gov

These findings indicate that the carbon skeleton of this compound is assembled from these common primary metabolites, highlighting an efficient metabolic strategy employed by Chromobacterium violaceum.

Primary PrecursorRole in this compound Structure
Acetic AcidContributes to the backbone of the molecule.
L-ArginineProvides the guanidino group characteristic of this compound.
L-PhenylalanineForms the phenylpropylamine moiety of the structure.

Characterization of Enzymatic Transformations and Intermediates

Following the identification of the primary precursors, research has focused on delineating the specific enzymatic reactions and the transient chemical intermediates that constitute the biosynthetic pathway of this compound.

Role of Specific Aminotransferases and Hydrolases

The initial step in the pathway involves the action of a specific aminotransferase. An aromatic-amino-acid transaminase catalyzes the conversion of L-phenylalanine to its corresponding α-keto acid, phenylpyruvic acid. frontiersin.orgfrontiersin.org This enzymatic transformation is a critical entry point, diverting L-phenylalanine from primary metabolism into the dedicated secondary metabolic pathway of this compound biosynthesis. While the involvement of hydrolases in the subsequent steps is anticipated, specific hydrolases and their precise roles in the this compound pathway have not yet been fully characterized.

Pathway Confirmation through Cell-Free Biosynthesis Systems

To validate the proposed biosynthetic pathway and identify key intermediates, scientists have successfully utilized cell-free biosynthesis systems. chemrxiv.orgtandfonline.com These in vitro systems, prepared from extracts of Chromobacterium violaceum, allow for the stepwise reconstruction of the biosynthetic sequence in a controlled environment.

Using a cell-free system, the conversion of radiolabeled precursors into subsequent intermediates and the final product has been demonstrated. Key intermediates that have been identified through this approach include:

β-Phenylpyruvic acid : Formed from L-phenylalanine by a phenylalanine aminotransferase.

Benzylmalic acid : Synthesized from β-phenylpyruvic acid and acetyl-CoA. ontosight.aicdnsciencepub.com

Benzylsuccinic acid : Formed from β-phenylpyruvic acid with acetyl-CoA and ATP. asm.orgtargetmol.comebi.ac.uk

The successful synthesis of this compound from benzylsuccinic acid and L-arginine in this cell-free system provided strong confirmation of the proposed biosynthetic pathway.

Genetic and Molecular Basis of this compound Biosynthesis

While significant progress has been made in understanding the biochemical steps of this compound biosynthesis, the genetic and molecular underpinnings are not as well-defined.

Identification and Annotation of Biosynthetic Gene Clusters

In many bacteria, the genes encoding the enzymes for a specific secondary metabolite are organized into a contiguous region of the chromosome known as a biosynthetic gene cluster (BGC) . mdpi.comnih.govbiorxiv.org While the genome of Chromobacterium violaceum has been sequenced and BGCs for other secondary metabolites, such as violacein, have been identified, the specific gene cluster responsible for this compound biosynthesis has not yet been reported in the available scientific literature. plos.orgupm.edu.myfarmabrasilis.org The identification and annotation of this BGC are critical next steps to fully elucidate the molecular machinery behind this compound production.

Functional Characterization of Key Biosynthetic Enzymes

The functional characterization of the enzymes involved in the this compound pathway is an ongoing area of research. To date, a phenylalanine aminotransferase has been identified as the enzyme responsible for the initial conversion of L-phenylalanine to β-phenylpyruvic acid. However, the subsequent enzymes, such as the putative synthases, hydrolases, and ligases that catalyze the formation of benzylmalic acid, benzylsuccinic acid, and the final condensation with L-arginine, have not been isolated and functionally characterized. tandfonline.comlongdom.orgprospecbio.com Future research focused on the heterologous expression and biochemical analysis of the enzymes from the yet-to-be-identified BGC will be essential to fully understand their catalytic mechanisms and substrate specificities.

Chemical Synthesis of Arphamenine a and Analogues

Total Synthesis Methodologies for ARPHAMENINE A

The total synthesis of this compound has been approached through various methodologies, focusing on the stereocontrolled construction of its key structural features.

The retrosynthetic analysis of this compound reveals its constituent building blocks and guides the synthetic strategy. A logical disconnection approach breaks the molecule down into simpler, readily available starting materials. nobelprize.orgchemistry.coach The biosynthesis of this compound, which utilizes L-arginine, L-phenylalanine, and acetic acid, provides a foundational concept for its chemical synthesis. nih.gov

A key retrosynthetic disconnection can be made at the amide bond and the ketomethylene bridge, revealing a protected arginine derivative and a phenylalanyl-related fragment. This suggests a convergent synthesis where these two key fragments are prepared separately and then coupled.

A patented synthetic route highlights a practical approach starting from the readily available and optically pure amino acid, L-arginine. google.com This strategy is advantageous as it minimizes the potential for racemization of the intermediate products, ensuring the synthesis of the desired optically active this compound in a good yield. google.comresearchgate.net The general idea is to build the carbon chain and introduce the phenylalanine moiety onto the arginine backbone.

Retrosynthetic Analysis of this compound:

Target Molecule Key Disconnections Precursors Starting Materials

This table illustrates a simplified retrosynthetic strategy for this compound.

The core challenge in the synthesis is the stereoselective formation of the carbon-carbon bond that constitutes the ketomethylene isostere of a dipeptide.

The stereochemistry of this compound is crucial for its biological activity. Therefore, the development of stereoselective reaction pathways is a primary focus in its total synthesis. The synthesis of epi-Arphamenine A, an isomer, has also been reported, highlighting the importance of controlling the stereochemical outcome of the reactions. researchgate.net

One of the key steps in achieving stereoselectivity is the controlled introduction of the side chains onto the main carbon backbone. For instance, in the synthesis starting from L-arginine, the inherent chirality of the starting material is preserved and used to influence the stereochemistry of the newly formed chiral centers. google.com

The construction of the ketomethylene moiety often involves the use of malonic ester alkylation or similar nucleophilic additions. nih.govresearchgate.net The stereoselectivity of these reactions can be controlled by using chiral auxiliaries or catalysts. While specific examples for this compound are proprietary or less detailed in the public domain, general methods for the stereoselective synthesis of unnatural α-amino acid derivatives are well-established and applicable. researchgate.net These methods often involve chelation-controlled reductions or the use of chiral templates to direct the approach of reagents. researchgate.net

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of this compound analogues are driven by the desire to probe the structure-activity relationships (SAR) and to develop more potent and selective enzyme inhibitors.

The rational design of this compound analogues is based on understanding its binding mode to the target enzyme, aminopeptidase (B13392206) B. acs.org The structure of this compound features a guanidino group from the arginine residue and an aromatic ring from the phenylalanine residue, connected by a flexible ketomethylene linker. Modifications of these key pharmacophoric elements can lead to changes in inhibitory activity and selectivity.

One of the primary strategies involves the replacement of the scissile amide bond in peptide substrates with a non-hydrolyzable isostere, such as the ketomethylene group (-COCH2-). researchgate.netresearchgate.net This is a key feature of this compound itself. The synthesis of ketomethylene pseudodipeptide analogues allows for the exploration of different amino acid side chains at both the P1 and P1' positions of the inhibitor. nih.gov

Structure-activity relationship studies have shown that the nature of the amino acid residues is critical. For example, replacing the arginine residue with lysine (B10760008) results in a potent inhibitor, suggesting that a basic side chain at this position is important for binding. researchgate.net Similarly, modifications to the phenylalanine part can influence the interaction with the S1' subsite of the enzyme. researchgate.net

Key Principles for Rational Design of this compound Analogues:

Modification of the P1 Residue: Replacing L-arginine with other basic or non-basic amino acids to probe the requirements of the S1 pocket of the enzyme.

Modification of the P1' Residue: Altering the phenylalanine moiety to explore interactions with the S1' pocket.

Isosteric Replacement: Introducing different isosteres for the ketomethylene linker to modulate conformational flexibility and binding affinity.

Sequence Inversion: Synthesizing isomers with a reversed amino acid sequence to understand the importance of the directionality of the peptide-like chain. nih.gov

The construction of diverse libraries of this compound analogues is essential for comprehensive SAR studies. nih.gov A common approach is the synthesis of ketomethylene dipeptide analogues, which allows for the combinatorial variation of the two amino acid-like fragments. nih.gov

A general synthetic route for these analogues involves two main reactions:

Alkylation of a malonic ester with a protected iodomethyl ketone derived from an amino acid (e.g., a Z-protected lysine iodomethyl ketone). nih.gov

Introduction of a second amino acid-like fragment, for example, by adding a benzyl (B1604629) or (indol-3-yl)methyl moiety to the resulting 4-ketodiester. nih.gov

This modular approach allows for the facile preparation of a variety of analogues by simply changing the starting amino acid derivatives. For instance, analogues with reversed sequences have been synthesized by guanidylation of a precursor containing ornithine. nih.gov

The synthesis of such libraries enables the systematic evaluation of the inhibitory activities of the analogues against various enzymes, such as aminopeptidase B and enkephalin-degrading enzymes, providing valuable insights into their selectivity and potential therapeutic applications. nih.gov

Molecular and Cellular Mechanisms of Arphamenine a Action

Inhibition of Aminopeptidases

Arphamenine A is primarily recognized as a potent inhibitor of a specific class of enzymes known as aminopeptidases. medchemexpress.com These enzymes are responsible for cleaving amino acids from the N-terminus of proteins and peptides.

Specificity and Potency Against Aminopeptidase (B13392206) B and Related Enzymes

The most well-documented activity of this compound is its strong and specific inhibition of Aminopeptidase B (APB). medchemexpress.com APB is a metallo-exopeptidase that preferentially removes basic amino acids, such as arginine and lysine (B10760008), from the N-terminus of peptides. This compound's inhibitory action is highly selective for APB. While it demonstrates potent inhibition of APB, it shows significantly less or no activity against other aminopeptidases like aminopeptidase A. This specificity makes it a valuable tool for studying the physiological and pathological roles of APB.

Target EnzymeInhibitory Effect of this compound
Aminopeptidase BPotent inhibitor
Arginine AminopeptidasePartially inhibited at 100 micromol/L
Alanine AminopeptidasePartially inhibited at 100 micromol/L

Kinetic Analysis of Enzyme Inhibition by this compound

Kinetic studies have been crucial in elucidating the nature of this compound's interaction with its target enzymes. Research on analogues of this compound has provided insights into its inhibitory mechanism. For instance, studies on the inhibition of arginine aminopeptidase by this compound analogues have revealed an unusual noncompetitive type of inhibition. nih.gov

A Lineweaver-Burk plot analysis of this inhibition resulted in a non-linear relationship, which is uncharacteristic of simple competitive or non-competitive inhibition. nih.gov Further analysis of the replots of the slopes and y-intercepts versus the inhibitor concentration indicated a more complex interaction. nih.gov The replot of the slopes was linear, yielding a slope inhibition constant (Kis) of 66 nM. nih.gov However, the replot of the y-intercepts was hyperbolic, with a y-intercept inhibition constant (Kii) of 10 nM and a dissociation constant for the inhibitor from the enzyme-inhibitor-substrate complex (Kid) of 17 nM. nih.gov These kinetic data suggest a mechanism where the inhibitor does not simply compete with the substrate for the active site in a traditional manner. nih.gov

Structural Basis of Enzyme-Inhibitor Interactions (e.g., Active Site Binding, Metal Coordination)

The inhibitory activity of this compound is rooted in its molecular structure, which allows it to bind tightly within the active site of Aminopeptidase B. APB is a zinc-dependent enzyme, and many of its inhibitors, including this compound, are thought to interact with the catalytic zinc ion.

While specific crystallographic data for this compound bound to Aminopeptidase B is not detailed in the provided search results, the mechanism of related inhibitors provides a likely model. It is proposed that this compound analogues bind to the S1' and S2' subsites of the enzyme, rather than the S1 and S1' subsites that are occupied by dipeptide substrates. nih.gov This alternative binding mode could explain the unusual kinetic observations. nih.gov The structure-activity relationship studies of related compounds indicate that the S1 and S1' subsites have a preference for basic and aromatic side chains, respectively, which aligns with the substrate specificity of arginine aminopeptidase. nih.gov

Modulation of Intracellular Signaling Pathways

Beyond direct enzyme inhibition, this compound can influence cellular processes by modulating signaling pathways that control the cellular environment, particularly the extracellular matrix.

Effects on Collagen Metabolism and Extracellular Matrix Remodeling

Research has shown that this compound can impact collagen metabolism. In studies using cardiac fibroblasts, this compound was found to reduce the production of both soluble and non-soluble collagen. Furthermore, in fibroblasts treated with transforming growth factor-beta 1 (TGF-β1), a potent stimulator of collagen synthesis, this compound decreased the expression of collagen type I and type III. This suggests that this compound can interfere with the signaling pathways that lead to collagen deposition, a key process in tissue fibrosis.

Influence on Matrix Metalloproteinase (MMP) and Lysyl Oxidase Activities

This compound has also been shown to inhibit the activity of enzymes involved in the remodeling of the extracellular matrix. Specifically, it has been found to inhibit the activity of matrix metalloproteinase-1 (MMP-1) and matrix metalloproteinase-2 (MMP-2) in the conditioned media of both control and TGF-β1-treated cardiac fibroblasts. MMPs are a family of enzymes responsible for the degradation of various components of the extracellular matrix.

Furthermore, a significant finding is the pronounced inhibition of lysyl oxidase activity by this compound in the same experimental model. Lysyl oxidase is a crucial enzyme responsible for the cross-linking of collagen and elastin (B1584352) fibers, a process that provides tensile strength and stability to the extracellular matrix. The inhibition of lysyl oxidase by this compound, in conjunction with its effects on collagen production and MMP activity, points to a multi-faceted role in modulating extracellular matrix dynamics.

Interactions with Cellular Transport Systems

This compound, a dipeptide analogue, has been a subject of investigation regarding its interaction with cellular transport mechanisms, particularly those responsible for the uptake of small peptides.

Investigation of this compound as a Substrate for Peptide Transporters

Initial hypotheses suggested that this compound might act as an inhibitor of peptide transporters due to its structural similarity to the dipeptide Arg-Phe. asm.orgnih.govoup.com However, detailed investigations using Caco-2 human intestinal epithelial cell monolayers have demonstrated that this compound is not merely an inhibitor but is, in fact, a substrate for the proton-coupled peptide transporter system, likely PepT1. asm.orgnih.govcore.ac.uk

Structurally, this compound is an analogue of the dipeptide L-Arg-L-Phe, but with a key modification: the peptide bond (-CONH-) is replaced by a ketomethylene function (-COCH₂-). core.ac.uk Despite lacking a true peptide bond, a feature once considered essential for recognition by peptide transporters, this compound is actively transported across the Caco-2 cell monolayer. core.ac.uk This transport is directional, with the flux from the apical (lumenal) to the basal side being significantly greater than in the opposite direction. core.ac.uk The process is driven by a proton gradient, a characteristic feature of the PepT transport system. asm.orgnih.govcore.ac.uk

Table 1: Inhibitory Affinity of this compound for Peptide Transporter (PepT) in Caco-2 Cells
CompoundAnalogue OfInhibitory Constant (Kᵢ)Reference
This compoundArg-Phe0.11 mM core.ac.uk
Arg-PheN/A~0.11 mM core.ac.uk

Impact on Cell Proliferation and Viability

The effects of this compound on cell growth and division are complex and appear to be highly dependent on the cell type and the specific enzymatic pathways involved. While it is known as a potent inhibitor of aminopeptidase B, its direct impact on cell proliferation is not universally inhibitory.

Modulation of Cellular Growth in Diverse Cell Types

This compound has been reported to possess antitumor activity and the ability to inhibit the growth of certain cancer cell lines. universiteitleiden.nl However, its effect is not uniform across all cell types. In a study involving human choriocarcinoma cell lines (NaUCC-4 and BeWo) and the human myeloid leukemia cell line (HL-60), which express high levels of aminopeptidase N (AP-N/CD13), inhibitors of AP-N like Bestatin (B1682670) markedly suppressed cell growth. nih.gov In contrast, this compound, a specific inhibitor of aminopeptidase B, did not suppress the growth of NaUCC-4 choriocarcinoma cells under the same conditions. nih.gov

This finding indicates that the growth-suppressive effect is linked to the inhibition of AP-N activity, not just general aminopeptidase inhibition. Therefore, the role of this compound in modulating cell growth is contingent on the specific aminopeptidases that are critical for the proliferation of a given cell type. nih.gov For tumors like choriocarcinoma and certain leukemias where AP-N is pivotal for growth, this compound shows little to no effect. nih.gov Similarly, another study noted that Arphamenine B, a related compound, showed no growth inhibitory effects on certain cancer cell lines tested. researchgate.net

Table 2: Effect of Aminopeptidase Inhibitors on Tumor Cell Growth
Cell LineTumor TypeCompoundTarget AminopeptidaseEffect on Cell GrowthReference
NaUCC-4ChoriocarcinomaBestatinAminopeptidase NMarkedly Suppressed nih.gov
NaUCC-4ChoriocarcinomaThis compoundAminopeptidase BNot Suppressed nih.gov
HL-60Myeloid LeukemiaBestatinAminopeptidase NMarkedly Suppressed nih.gov

Effects on Mitotic Processes and Cell Cycle Progression

A key mechanism through which this compound can affect cell viability is by interfering with mitotic processes. Research has identified this compound as a microtubule-disrupting agent. universiteitleiden.nlresearch-solution.com Microtubules are essential components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. numberanalytics.comwikipedia.org

In a screening study using a mitotic-arrest mutant of the fungus Aspergillus nidulans, this compound was found to reverse the mutant's heat-sensitive growth arrest. research-solution.com This effect is characteristic of microtubule-disrupting agents, which can alleviate the hyperstabilization of microtubules present in this specific mutant. research-solution.com This finding places this compound in a class of compounds that includes other phenylalanine derivatives that cause a selective loss of tubulin, the protein subunit of microtubules. research-solution.com

By disrupting microtubule dynamics, this compound can interfere with the proper formation and function of the mitotic spindle. universiteitleiden.nlnumberanalytics.com This disruption typically leads to an arrest in the M phase (mitosis) of the cell cycle, as cellular checkpoints, particularly the spindle assembly checkpoint, detect the abnormalities and halt progression until they are resolved. numberanalytics.comnih.gov If the damage is too severe, this mitotic arrest can ultimately trigger apoptosis, or programmed cell death. numberanalytics.comnih.gov While specific cell cycle analysis data for this compound is not broadly detailed in the literature, its established role as a microtubule disruptor points directly to interference with mitosis as a primary mechanism of action against susceptible cells. universiteitleiden.nlresearch-solution.com

Structure Activity Relationship Sar Studies of Arphamenine a

Identification of Pharmacophoric Elements for Aminopeptidase (B13392206) Inhibition

The inhibitory activity of Arphamenine A against aminopeptidase B is attributed to specific structural components that constitute its pharmacophore. These key elements interact with the active site of the enzyme, leading to potent inhibition.

The core pharmacophore of this compound for aminopeptidase B inhibition includes:

The guanidino group: This basic group mimics the side chain of arginine, a preferred substrate for aminopeptidase B, and is crucial for binding to the S1 subsite of the enzyme. nih.govnih.gov

The ketomethylene group: This group replaces the scissile peptide bond of a natural substrate and is thought to act as a transition-state analog, binding tightly to the catalytic zinc ion in the active site. tandfonline.commdpi.com

The stereochemistry of the molecule: The specific stereoconfiguration of this compound is essential for its inhibitory activity. ontosight.ai

Structurally, this compound is an L-arginyl-L-phenylalanine analogue where the amide bond is replaced by a methylene (B1212753) ketone group. tandfonline.com This substitution is a key feature for its inhibitory properties. tandfonline.com

Elucidation of Structural Requirements for Modulating Other Biological Activities

While primarily known as an aminopeptidase B inhibitor, this compound and its analogs have been investigated for other biological activities. caymanchem.com Modifications to its structure can modulate these activities, revealing the structural requirements for interacting with different biological targets.

Immune Response Enhancement: Like other aminopeptidase inhibitors such as bestatin (B1682670) and amastatin, this compound and B have been shown to enhance immune responses. caymanchem.com This activity is likely linked to the inhibition of aminopeptidases involved in processing antigenic peptides.

Inhibition of other Proteases: Although highly potent against aminopeptidase B, the activity of this compound against other proteases is less pronounced. For instance, structurally similar natural products, the ketomemicins, did not show activity against aminopeptidase B but one analog displayed moderate inhibition against viral and parasitic proteases. mdpi.comnih.gov This suggests that subtle changes in the side chains can alter the selectivity profile.

Antiparasitic Activity: this compound has demonstrated growth inhibition of Trypanosoma brucei, the parasite responsible for African trypanosomiasis, highlighting its potential as a lead for developing new antiparasitic agents. acs.org

The following table summarizes the inhibitory activity of this compound and its related analog, Arphamenine B, against aminopeptidase B.

CompoundStructureIC50 (µM) for Aminopeptidase B
This compound L-arginyl-L-phenylalanine analogue with a ketomethylene linkerPotent inhibitor
Arphamenine B L-arginyl-L-tyrosine analogue with a ketomethylene linkerPotent inhibitor

IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. "Potent inhibitor" indicates a low IC50 value, though the exact value can vary depending on the assay conditions. tandfonline.comacs.org

Correlation of Chemical Modifications with Mechanistic Outcomes

Chemical modifications of the this compound scaffold have provided valuable insights into its mechanism of inhibition and the structural features that govern its interaction with aminopeptidase B.

Studies on ketomethylene dipeptide isosteres, where the amide bond is replaced by a ketomethylene group, have shown that the S1 subsite of arginine aminopeptidase preferentially binds basic side chains, while the S1' subsite favors aromatic side chains. nih.gov This aligns with the structure of this compound, which possesses a basic guanidino group (mimicking arginine) and an aromatic phenyl group. nih.gov

Interestingly, studies with bestatin analogues have suggested an alternative binding mode for some inhibitors to aminopeptidases. nih.gov Evidence indicates that these compounds may bind to the S1' and S2' subsites of the enzyme, rather than the S1 and S1' sites occupied by dipeptide substrates. nih.gov This highlights the complexity of inhibitor-enzyme interactions and suggests that different structural scaffolds may engage the active site in distinct manners.

Site-directed mutagenesis studies on human aminopeptidase B have further elucidated the importance of specific residues in the enzyme's active site for inhibitor binding. For example, the replacement of Phenylalanine 297 with Tyrosine resulted in a significant decrease in the inhibitory efficiency of this compound and B, suggesting that Phe297 is critical for maintaining the optimal structure of the substrate pocket. acs.org

Rational Design of Enhanced this compound-Based Probes

The detailed understanding of the SAR of this compound has paved the way for the rational design of enhanced chemical probes. These probes are valuable tools for studying the function and localization of aminopeptidase B and for identifying new therapeutic leads.

The design of such probes often involves the introduction of a reporter group, such as a fluorescent tag or a clickable handle for bioorthogonal chemistry, onto the this compound scaffold. nih.govrsc.org Key considerations in the design of these probes include:

Maintaining Inhibitory Potency: The chemical modifications should not significantly compromise the binding affinity of the probe for the target enzyme.

Minimizing Steric Hindrance: The linker and reporter group should be positioned in a way that does not interfere with the interaction of the pharmacophoric elements with the active site.

Biocompatibility: The probe should be stable and functional in a biological environment.

By systematically modifying the this compound structure, researchers can develop probes with improved properties, such as enhanced selectivity, increased cell permeability, or the ability to visualize enzyme activity in living cells. mdpi.comnih.gov These rationally designed probes are instrumental in advancing our understanding of the physiological and pathological roles of aminopeptidase B. frontiersin.org

Biological Activities and Mechanistic Investigations of Arphamenine a in Preclinical Models

In Vitro Cellular Models for Mechanistic Studies

Cardiac Fibroblasts:

Arphamenine A, a specific inhibitor of aminopeptidase (B13392206) B (AP-B), has been a key tool in elucidating the role of this enzyme in cardiac fibroblast biology. Studies using rat cardiac fibroblasts have demonstrated that these cells possess at least two distinct arginine–aminopeptidase activities. One is an arphamenine-sensitive, chloride-stimulated activity identified as aminopeptidase B, while the other is an arphamenine-insensitive and chloride-insensitive activity. oup.com

Research has focused on the impact of this compound on collagen metabolism, a critical process in cardiac fibrosis. In cultured rat cardiac fibroblasts, this compound has been shown to reduce the production of both soluble and non-soluble collagen. researchgate.netnih.gov This effect was observed in both basal (control) fibroblasts and those stimulated with Transforming Growth Factor-beta 1 (TGF-β1), a potent profibrotic cytokine. researchgate.netnih.gov The mechanism behind this reduction in collagen involves the significant inhibition of lysyl oxidase, a crucial enzyme for collagen cross-linking. researchgate.netnih.gov Furthermore, this compound was found to inhibit the activity of matrix metalloproteinase-1 (MMP-1) and matrix metalloproteinase-2 (MMP-2) in the conditioned media of these cells. researchgate.netnih.gov

In models of fibroblast-mediated tissue contraction, this compound demonstrated a significant ability to reverse the collagen gel contraction stimulated by Angiotensin II in both control and TGF-β1-treated cardiac fibroblasts. nih.gov This suggests that arginine aminopeptidases are involved in the contractile processes of these cells. nih.gov

Table 1: Summary of this compound Effects on Rat Cardiac Fibroblasts
ParameterCellular ModelKey FindingsCitation
Aminopeptidase ActivityRat Cardiac FibroblastsSpecifically inhibits the chloride-stimulated arginine-aminopeptidase activity, identified as Aminopeptidase B. oup.com
Collagen ProductionControl and TGF-β1-treated Rat Cardiac FibroblastsReduced both soluble and non-soluble collagen production. researchgate.netnih.gov
Collagen ExpressionTGF-β1-treated Rat Cardiac FibroblastsDecreased the expression of type I and type III collagen. researchgate.netnih.gov
Enzyme ActivityControl and TGF-β1-treated Rat Cardiac FibroblastsInhibited the activity of Lysyl Oxidase, MMP-1, and MMP-2. researchgate.netnih.gov
Cellular ContractionControl and TGF-β1-treated Rat Cardiac Fibroblasts in a collagen gel latticeAlmost completely reversed the collagen gel contraction stimulated by Angiotensin II. nih.gov

Lymphocytes:

The immunomodulatory potential of this compound has been investigated in the context of lymphocytes. As an inhibitor of aminopeptidases located on cell surfaces, this compound is part of a class of molecules known to modify immune responses. nih.gov Aminopeptidase B has been identified as a potential marker for T cell activation, suggesting that its inhibition by this compound could influence T lymphocyte functions. moleculardepot.comacs.org

Specific studies have explored the effects of this compound on spleen lymphocytes. Research has indicated that this compound possesses mitogenic potential, meaning it can induce or stimulate mitosis in spleen lymphocytes, a key process in immune activation. bikaken.or.jpnih.gov This activity highlights its role as a potential modulator of cellular immunity. nih.gov

Table 2: Effects of this compound on Lymphocytes
Cell TypeParameterObservationCitation
Spleen LymphocytesMitogenic PotentialThis compound was found to have mitogenic effects on spleen lymphocytes. bikaken.or.jpnih.gov
T LymphocytesEnzyme InhibitionInhibits Aminopeptidase B, an enzyme characterized as a putative marker of T cell activation. moleculardepot.comacs.org

This compound has demonstrated notable activity against certain protozoan parasites. In vitro studies have shown that this compound inhibits the growth of Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis. oup.comoup.com This inhibitory action is linked to its function as an inhibitor of the parasite's M17 leucyl-aminopeptidase (LAPTc). nih.gov The parasite relies on this enzyme for essential functions, and its inhibition disrupts parasite growth. nih.gov

While originally identified from the bacterium Chromobacterium violaceum and classified as an antibacterial agent, detailed studies on its broad-spectrum antibacterial activity are limited in the reviewed literature. bikaken.or.jpnih.govjst.go.jp Furthermore, specific investigations into the antifungal properties of this compound were not prominent in the surveyed research.

Table 3: Antimicrobial Spectrum of this compound
OrganismTypeObserved Effect in Culture SystemsCitation
Trypanosoma brucei bruceiProtozoan ParasiteInhibits in vitro growth. oup.comoup.comnih.gov

In Vivo Animal Models for Mechanistic Elucidation

While extensive in vivo studies detailing the organ-specific cellular effects of this compound are not widely available in the reviewed literature, the robust in vitro findings provide a strong basis for hypothesized effects, particularly within the cardiovascular system. The demonstrated ability of this compound to reduce collagen production and inhibit key fibrotic enzymes in cardiac fibroblasts strongly suggests a potential anti-fibrotic role in the myocardium. oup.comresearchgate.net Researchers have concluded from in vitro work that a possible in vivo anti-fibrotic effect of this compound warrants further investigation in animal models. researchgate.net The compound's interaction with the angiotensin peptide system in cardiac fibroblasts further implies a role in modulating physiological and pathological processes in the heart, such as those regulated by angiotensins. oup.com

Advanced Research Methodologies Applied to Arphamenine a

Chemoproteomics and Activity-Based Protein Profiling for Target Identification

Chemoproteomics is a powerful discipline used to investigate the interactions between small molecules and proteins within complex biological systems. eu-openscreen.eu A key technology within this field is Activity-Based Protein Profiling (ABPP), which employs chemical probes to directly assess the functional state of enzymes in their native environment. sioc-journal.cnnih.gov ABPP is particularly effective for identifying the protein targets of bioactive compounds, characterizing their mode of action, and discovering novel therapeutic targets. nih.govnih.govresearchgate.net

The core of ABPP is the activity-based probe (ABP), a small molecule that typically consists of three parts: a reactive group that covalently binds to the active site of a target enzyme, a linker, and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and enrichment. frontiersin.orgmdpi.com In a competitive ABPP experiment, a proteome is pre-incubated with a bioactive molecule of interest, such as Arphamenine A. Subsequent treatment with a broad-spectrum ABP for the same enzyme class will result in reduced labeling of the target enzyme, as its active site is already occupied by the inhibitor. chemrxiv.org This reduction in signal, quantifiable by mass spectrometry, allows for the precise identification of the protein target. nih.govnih.gov

While the initial identification of aminopeptidase (B13392206) B as the primary target of this compound was achieved through enzyme inhibition assays, modern chemoproteomic techniques offer a more global and unbiased approach. nih.govmedchemexpress.com For instance, if this compound were a novel compound today, a competitive ABPP workflow could be employed to identify its targets directly in cell lysates or even living cells, without prior knowledge of its function. nih.govchemrxiv.org This methodology is invaluable for confirming known targets, uncovering previously unknown off-targets, and understanding the compound's selectivity across the entire proteome. eu-openscreen.eumdpi.com Advanced quantitative proteomics methods, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be integrated with ABPP to provide robust, quantitative data on target engagement. mdpi.com

Table 1: Key Methodologies in Chemoproteomics for Target Identification

Methodology Principle Application to this compound
Activity-Based Protein Profiling (ABPP) Uses covalent chemical probes to label the active sites of enzymes, allowing for activity-dependent target identification. sioc-journal.cnnih.gov Confirmation of aminopeptidase B as the primary target; identification of potential off-targets in a complex proteome.
Competitive ABPP A proteome is pre-treated with an unlabeled inhibitor (e.g., this compound) before adding a broad-spectrum probe. Target engagement is measured by the decrease in probe labeling. chemrxiv.org To specifically pinpoint the enzymes that this compound binds to and to assess its binding affinity and selectivity across enzyme families.

| Quantitative Mass Spectrometry | Techniques like SILAC or TMT are used to accurately quantify the changes in protein labeling between a control and a drug-treated sample. mdpi.comchemrxiv.org | To determine the potency and selectivity of this compound for its targets with high accuracy. |

Computational Chemistry and Molecular Dynamics Simulations for Binding Prediction

Computational chemistry provides indispensable tools for understanding and predicting the interactions between a ligand like this compound and its protein target at an atomic level. bioscipublisher.comschrodinger.com These methods are crucial for elucidating binding mechanisms, predicting binding affinity, and guiding the design of more potent and selective derivatives. bioscipublisher.comnih.gov

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor. bioscipublisher.comaging-us.com For this compound, docking studies can be performed to place it within the active site of its target, aminopeptidase B. This process generates a structural model of the enzyme-inhibitor complex, revealing key interactions such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts that stabilize the binding. nih.govacs.org

Following docking, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the this compound-protein complex over time. nih.gov MD simulations provide insights into the flexibility of both the ligand and the protein, allowing for a more accurate assessment of the stability of the predicted binding pose. bioscipublisher.com These simulations can reproduce the experimental binding strength and reveal the conformational changes that may occur upon ligand binding. dntb.gov.uaresearchgate.net For example, MD simulations coupled with free energy calculations, such as the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, can be used to estimate the binding free energy (ΔG_binding) of the complex, which correlates with the binding affinity (IC50 or Ki values) determined experimentally. asm.org Such studies have been successfully applied to other aminopeptidase inhibitors, validating the predicted binding modes and providing a rationale for observed inhibitory activity. nih.govacs.org

Table 2: Computational Approaches for Analyzing this compound Binding

Technique Purpose Key Insights Provided
Molecular Docking Predicts the binding conformation and orientation of this compound within the enzyme's active site. aging-us.com Identifies crucial amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds). acs.org
Molecular Dynamics (MD) Simulation Simulates the motion of atoms in the this compound-protein complex over time to assess its stability and dynamics. nih.govrsc.org Confirms the stability of the docked pose, reveals conformational changes, and provides a dynamic view of the interaction. bioscipublisher.com

| Binding Free Energy Calculation (e.g., MM/GBSA) | Estimates the strength of the binding interaction between this compound and its target. asm.org | Provides a calculated binding affinity that can be compared with experimental data to validate the binding model. dntb.gov.ua |

Synthetic Biology and Metabolic Engineering for Optimized Biosynthesis

The natural production of this compound occurs in the bacterium Chromobacterium violaceum. nih.govresearchgate.net Biosynthetic studies have identified its fundamental building blocks as acetic acid, L-arginine, and L-phenylalanine. nih.gov While the native organism produces the compound, yields can be low or difficult to scale. google.com Synthetic biology and metabolic engineering offer powerful strategies to optimize the production of this compound by redesigning microorganisms to function as efficient cellular factories. nih.govnrfhh.comnih.gov

The primary goal of metabolic engineering in this context is to increase the carbon flux towards the synthesis of this compound. This can be achieved through several approaches:

Enhancing Precursor Supply: The intracellular pools of L-arginine and L-phenylalanine are key limiting factors. Engineering involves upregulating the expression of enzymes in their respective biosynthetic pathways and eliminating feedback inhibition to prevent the cell from shutting down production. nih.govnrfhh.com Additionally, competing metabolic pathways that drain these precursors can be downregulated or knocked out. mdpi.com

Heterologous Expression of the Biosynthetic Pathway: The biosynthetic gene cluster (BGC) responsible for this compound synthesis can be identified in C. violaceum and transferred to a more tractable and industrially robust host organism, such as Escherichia coli or Saccharomyces cerevisiae. frontiersin.org This allows for more predictable and controllable production. This compound is a pseudopeptide, suggesting its biosynthesis may involve non-ribosomal peptide synthetase (NRPS)-like machinery or other unique enzymes, similar to the related ketomemicins. nih.gov

Pathway Balancing and Optimization: The expression levels of each gene in the biosynthetic pathway must be carefully balanced to avoid the accumulation of toxic intermediates and to maximize the final product titer. ugent.be This can be achieved using synthetic biology tools like tunable promoters, ribosome binding sites, and plasmid copy number variation to create and screen libraries for optimal pathway expression. frontiersin.orgugent.be

Improving Export: To prevent intracellular accumulation of this compound from reaching toxic levels and to simplify downstream processing, specific transporter proteins can be overexpressed to efficiently export the product out of the cell. mdpi.com

By applying these strategies in a systematic, iterative cycle of design, build, test, and learn, it is possible to significantly enhance the production titers of this compound, making its synthesis more economically viable and sustainable. nih.gov

High-Throughput Screening Methodologies for Novel this compound Derivatives

The discovery of novel bioactive compounds is often driven by high-throughput screening (HTS), a process that uses automation to rapidly test thousands to millions of chemical compounds for a specific biological activity. researchoutreach.org In the search for novel derivatives or analogs of this compound, HTS is employed to identify new molecules that inhibit aminopeptidases or related enzymes with improved potency, selectivity, or pharmacokinetic properties. researchoutreach.orgmdpi.com

Several HTS methodologies are applicable for this purpose:

Biochemical Assays: These assays directly measure the activity of the target enzyme, such as aminopeptidase B or insulin-regulated aminopeptidase (IRAP), in the presence of test compounds. mdpi.com A common format uses a fluorogenic or chromogenic substrate that, when cleaved by the enzyme, releases a detectable signal. A decrease in signal indicates enzyme inhibition. These assays are adaptable to multi-well plate formats for automated screening of large compound libraries. nih.gov

Mass Spectrometry-Based Screening: Techniques like RapidFire-Mass Spectrometry (RF-MS) have emerged as powerful HTS platforms. researchgate.net RF-MS allows for the direct measurement of the substrate and product of an enzymatic reaction without the need for modified or labeled substrates. This method offers high sensitivity and is less prone to artifacts from fluorescent compounds. researchgate.net The assay has been successfully validated for screening aminopeptidase inhibitors using this compound as a reference compound. researchgate.net

In Silico (Virtual) Screening: Computational methods can be used to screen vast digital libraries of compounds against the 3D structure of the target enzyme. bioscipublisher.comresearchgate.net This structure-based virtual screening uses docking algorithms to predict which molecules are most likely to bind to the enzyme's active site. aging-us.com The top-scoring hits are then selected for experimental validation, significantly reducing the number of compounds that need to be tested in the lab. researchgate.net

The output of an HTS campaign is a set of "hits"—compounds that display the desired activity. These hits, which may include novel structures or derivatives based on the this compound scaffold, then proceed to further characterization and lead optimization. mdpi.com

Table 3: High-Throughput Screening Methods for this compound Analogs

Screening Method Principle Advantages Example Application
Fluorescence-Based Assays Measures enzyme activity via a substrate that becomes fluorescent upon cleavage. mdpi.com High-throughput, relatively low cost, easily automated. Screening for inhibitors of insulin-regulated aminopeptidase. mdpi.com
RapidFire-Mass Spectrometry (RF-MS) Directly quantifies the enzymatic substrate and product using high-speed mass spectrometry. researchgate.net High sensitivity, use of natural substrates, low false-positive rate. researchgate.net Screening for inhibitors of LAPTc, a parasitic aminopeptidase, with this compound used as a known inhibitor for validation. nih.govresearchgate.net

| Virtual Screening | Computationally docks large libraries of compounds into the 3D structure of the target protein to predict binding. aging-us.com | Extremely high speed, low cost, explores vast chemical space. | Identifying novel inhibitors for aminopeptidase N (CD13) from a database of natural products. aging-us.com |

Future Research Directions and Unexplored Avenues for Arphamenine a

Discovery of Uncharacterized Molecular Targets and Signaling Cascades

While Arphamenine A is a well-established inhibitor of aminopeptidase (B13392206) B, its effects on other cellular targets and signaling pathways are not fully understood. medchemexpress.comoup.com Future research should focus on identifying novel molecular interactors of this compound to uncover previously unknown biological activities.

Recent studies have suggested that this compound's effects may extend beyond aminopeptidase B inhibition. For instance, in cardiac fibroblasts, this compound has been shown to reduce collagen production through a mechanism that involves the inhibition of lysyl oxidase, indicating a potential interaction between aminopeptidases and lysyl oxidase activity that warrants further investigation. scite.ai This finding opens the door to exploring its impact on other enzymes and signaling cascades, which are chains of events that transmit signals within a cell. scite.ailabster.com

Unbiased screening approaches, such as thermal proteome profiling and activity-based protein profiling (ABPP), could be employed to identify new protein targets of this compound within the cell. researchgate.net These methods can reveal direct binding partners and provide insights into the compound's broader mechanism of action. Identifying these uncharacterized targets could unveil novel therapeutic applications for this compound and its derivatives.

Development of this compound-Derived Research Tools for Biological Probing

The unique structure and inhibitory activity of this compound make it an excellent candidate for development into a chemical probe to study biological systems. nih.govnih.gov Chemical probes are small molecules used to study the function of proteins and other biomolecules. nih.gov By modifying the this compound scaffold, researchers can create a variety of tools for biological investigation.

For example, fluorescently labeled this compound analogs could be synthesized to visualize the localization and dynamics of its targets within cells and tissues. Biotinylated or photo-affinity-labeled versions would enable the capture and identification of its interacting proteins, further expanding our knowledge of its cellular functions. The development of such probes would provide invaluable tools for dissecting the roles of its target enzymes in health and disease.

Potential for Biosynthetic Pathway Diversification and Combinatorial Approaches

The biosynthetic pathway of this compound has been elucidated, revealing its origins from acetic acid, L-arginine, and L-phenylalanine. nih.gov This knowledge provides a foundation for manipulating the biosynthetic machinery to produce novel analogs with altered or improved properties.

Combinatorial biosynthesis, a technique that involves mixing and matching genes from different biosynthetic pathways, offers a powerful strategy for creating structural diversity. nih.govplos.org By introducing genes from other secondary metabolite pathways into the this compound producer strain, Chromobacterium violaceum, it may be possible to generate a library of new "unnatural" natural products. nih.gov This approach, coupled with modern synthetic biology tools, could lead to the production of this compound derivatives with enhanced potency, selectivity, or novel biological activities. rsc.org

Furthermore, understanding the genetic regulation of the this compound biosynthetic gene cluster could allow for its heterologous expression in more genetically tractable host organisms. google.comnih.gov This would facilitate the engineering of the pathway to produce specific analogs in higher yields.

Expanding Mechanistic Understanding in Novel Biological Systems

The primary focus of this compound research has been on its role as an aminopeptidase B inhibitor. medchemexpress.commedchemexpress.com However, its effects in different biological contexts and disease models remain largely unexplored. Future studies should aim to investigate the mechanism of action of this compound in a broader range of biological systems.

For instance, while its inhibitory effect on dipeptide transport in the intestine has been noted, the study concluded that this compound acts as a substrate for the transporter rather than a true inhibitor. medchemexpress.com This highlights the need for more in-depth mechanistic studies.

Investigating the effects of this compound in models of cancer, inflammation, and infectious diseases could reveal new therapeutic opportunities. medchemexpress.comnih.gov For example, given that aminopeptidases are implicated in tumor progression and angiogenesis, exploring the anti-cancer potential of this compound and its derivatives is a logical next step. medchemexpress.comglpbio.com Similarly, its immunomodulatory properties, as suggested for its counterpart Arphamenine B, warrant further investigation. medchemexpress.com Elucidating the molecular mechanisms underlying its activity in these novel systems will be crucial for translating this natural product into future therapeutic applications. nih.gov

Q & A

How can researchers conduct a systematic literature review to identify gaps in ARPHAMENINE A research?

Answer:
A systematic review should begin by defining search terms (e.g., "this compound pharmacokinetics," "synthetic pathways") across databases like PubMed, Scopus, and SciFinder. Use Boolean operators (AND/OR) to refine results. Inclusion criteria should prioritize peer-reviewed studies published within the last decade, excluding non-peer-reviewed sources like patents or industry reports. Tools like PRISMA frameworks can map study selection, while thematic analysis identifies recurring gaps, such as limited in vivo toxicity data or inconsistent mechanistic models .

What methodologies are effective for elucidating this compound's mechanism of action in preclinical studies?

Answer:
Combined in vitro and in silico approaches are recommended. For in vitro assays, use target-specific binding assays (e.g., surface plasmon resonance) paired with CRISPR-Cas9 gene editing to validate target engagement. Computational methods like molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities and stability. Cross-validate results with orthogonal techniques, such as isothermal titration calorimetry (ITC), to minimize false positives .

How should researchers design experiments to assess this compound's stability under physiological conditions?

Answer:
Adopt a factorial design to test variables like pH (1.2–7.4), temperature (37°C ± 5°C), and enzymatic exposure (e.g., liver microsomes). Use HPLC-UV or LC-MS to quantify degradation products. Include positive controls (e.g., known labile compounds) and negative controls (buffer-only samples). Replicate experiments across three independent batches to account for variability. Advanced studies may incorporate physiologically based pharmacokinetic (PBPK) modeling to extrapolate findings to human systems .

How can contradictions in this compound's pharmacokinetic data across studies be resolved?

Answer:
Perform a meta-analysis to identify confounding variables, such as dosing regimens (acute vs. chronic) or species-specific metabolism (e.g., murine vs. primate). Stratify data by administration route (oral vs. intravenous) and analytical method (e.g., ELISA vs. mass spectrometry). Conduct in vitro comparative metabolism assays using hepatocytes from multiple species to isolate interspecies differences. Publish raw datasets in repositories like Zenodo to enable independent verification .

What frameworks are recommended for formulating hypotheses about this compound's novel therapeutic applications?

Answer:
Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Novelty: "Does this compound inhibit [specific enzyme] in Alzheimer’s-related pathways?"
  • Feasibility: Assess reagent availability and institutional biosafety approvals.
  • Ethical: Ensure animal models align with ARRIVE guidelines. Pilot studies should test dose ranges to minimize unnecessary animal use .

What statistical approaches are suitable for analyzing this compound's dose-response relationships?

Answer:

Method Use Case Considerations
Nonlinear regressionSigmoidal curves (EC50/IC50)Requires ≥8 data points per curve
ANOVA with Tukey’s HSDMulti-group comparisonsControls Type I error
Bayesian hierarchical modelsSparse or heterogeneous dataIncorporates prior knowledge

Validate models using goodness-of-fit tests (e.g., AIC/BIC) and report confidence intervals .

How can reproducibility in this compound synthesis protocols be improved?

Answer:
Document reaction conditions (e.g., solvent purity, catalyst lot numbers) using platforms like LabArchives. Share step-by-step videos via protocols.io . For chiral synthesis, validate enantiomeric purity via circular dichroism (CD) and compare results with independent labs. Implement QC checkpoints (e.g., NMR at intermediate stages) .

What computational strategies evaluate this compound's off-target effects?

Answer:
Leverage Chemoproteomics (activity-based protein profiling) and machine learning models (e.g., Random Forest) trained on PubChem BioAssay data. Use structural alerts (e.g., PAINS filters) to flag promiscuous binders. Validate predictions with high-content screening (HCS) in relevant cell lines .

What are best practices for reporting this compound's in vitro toxicity results?

Answer:
Follow OECD guidelines (e.g., Test No. 429 for skin sensitization). Report IC50 values with 95% CIs and cell line authentication details (e.g., STR profiling). Differentiate between cytotoxic and specific effects using rescue experiments (e.g., caspase inhibitors). Use MIAME standards for microarray data .

How can multi-omics data be integrated to study this compound's systemic effects?

Answer:
Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (LC-HRMS) via pathway enrichment tools (IPA, MetaboAnalyst). Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins. Use longitudinal sampling to capture dynamic responses and validate findings with transgenic models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.